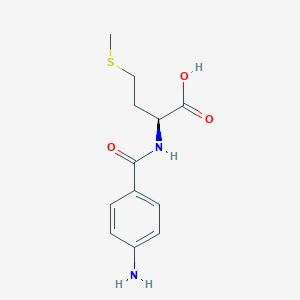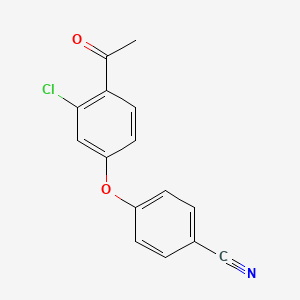
4-(4-Acetyl-3-chlorophenoxy)benzonitrile
描述
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile group attached to a phenoxy ring, which is further substituted with an acetyl and a chloro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile typically involves the following steps:
Nitrile Formation:
Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol derivative reacts with a halogenated benzene compound.
Acetylation: The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Chlorination: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary amines, or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
作用机制
The mechanism of action of 4-(4-Acetyl-3-chlorophenoxy)benzonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
4-(4-Acetyl-phenoxy)-benzonitrile: Lacks the chloro group, which may affect its reactivity and applications.
4-(3-Chloro-phenoxy)-benzonitrile:
4-(4-Acetyl-3-chloro-phenoxy)-benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-(4-Acetyl-3-chlorophenoxy)benzonitrile is unique due to the presence of both the acetyl and chloro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can make it a versatile intermediate in organic synthesis and a candidate for various scientific research applications.
属性
分子式 |
C15H10ClNO2 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
4-(4-acetyl-3-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C15H10ClNO2/c1-10(18)14-7-6-13(8-15(14)16)19-12-4-2-11(9-17)3-5-12/h2-8H,1H3 |
InChI 键 |
ZLCJLABQPDFNSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
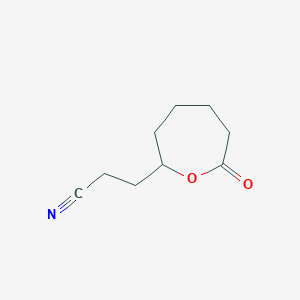

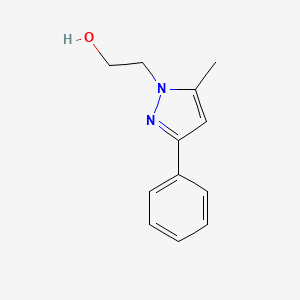
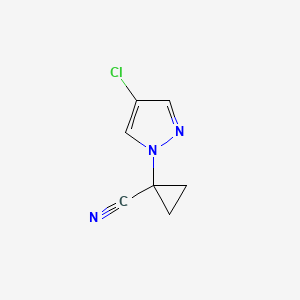
![5-Amino-2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B8583828.png)
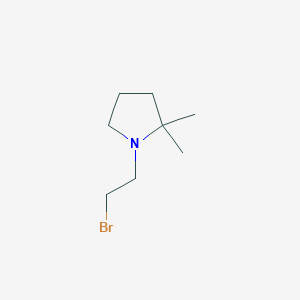
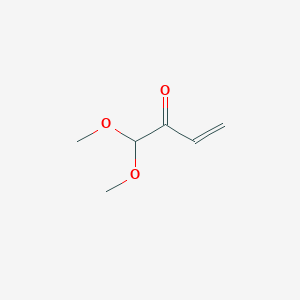

![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)

